REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][NH2:7].[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1.[OH-].[Na+]>OS(O)(=O)=O.O=S(=O)=O>[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]2[O:14][C:13]([C:12]3[CH:16]=[CH:17][C:9]([NH2:8])=[CH:10][CH:11]=3)=[N:6][N:7]=2)=[CH:11][CH:10]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
ice
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2.5 hours at a temperature of 70° C. to 75° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
again filtered off
|
Type
|
CUSTOM
|
Details
|
This impure product was recrystallized in ethanol
|
Type
|
CUSTOM
|
Details
|
After partial evaporation of the resulting liquid
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OC(=NN1)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |